3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
Overview
Description
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms. This compound is notable for its applications in various fields, including medicinal chemistry, agrochemistry, and material science .
Mechanism of Action
Target of Action
It’s known that sulfonyl chlorides, including heterocyclic ones like this compound, are often used as precursors in the synthesis of a multitude of physiologically active compounds . These active compounds can target a variety of biological systems, exhibiting properties such as bacteriostatic, anticonvulsive, analgesic, antiemetic, and many others .
Mode of Action
It’s known that sulfonyl chlorides can react with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively . These reactions could potentially alter the function of biological targets, leading to the observed physiological effects.
Biochemical Pathways
Given the broad range of biological activities associated with compounds derived from sulfonyl chlorides, it’s likely that multiple pathways could be affected depending on the specific active compound formed .
Pharmacokinetics
The compound’s molecular weight (27074 g/mol) and its linear formula (C11H11ClN2O2S) suggest that it could potentially be absorbed and distributed in the body
Result of Action
As a sulfonyl chloride, it’s likely to be reactive and could potentially form covalent bonds with biological targets, leading to changes in their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride. For instance, it’s noted to be moisture sensitive , which means its stability and reactivity could be affected by humidity levels. Additionally, it’s incompatible with oxidizing agents , suggesting that oxidative conditions could potentially lead to degradation or unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize by-products. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, and sulfonate thioesters are formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonyl derivatives.
Scientific Research Applications
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
3,5-Dimethyl-1-phenyl-1H-pyrazole: A precursor in the synthesis of the sulfonyl chloride derivative.
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride: A structurally similar compound with different substituents on the pyrazole ring.
Uniqueness: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific reactivity and the presence of both phenyl and sulfonyl chloride groups. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
3,5-dimethyl-1-phenylpyrazole-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c1-8-11(17(12,15)16)9(2)14(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZYVZVQEADZEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483008 | |
Record name | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59340-26-0 | |
Record name | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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